4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one
Description
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one is a pyridazinone derivative characterized by a nitro group at position 5, an amino group at position 4, and a benzyloxymethyl substituent at position 2. The benzyloxymethyl group in this compound introduces lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
CAS No. |
92574-77-1 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
4-amino-5-nitro-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H12N4O4/c13-11-10(16(18)19)6-14-15(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6H,7-8,13H2 |
InChI Key |
LUMJZXGXLLBVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: Nitration reactions are used to introduce the nitro group at the desired position on the pyridazinone ring.
Attachment of the Benzyloxy Group: This step involves the reaction of the intermediate compound with benzyl alcohol or benzyl chloride under suitable conditions.
Chemical Reactions Analysis
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group may enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with other pyridazinone derivatives. Key comparisons include:
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy: The benzyloxy group in (Z)-1b produces distinct aromatic proton signals at δ 7.33–7.50 ppm (integrated for 5H) and a singlet for the benzyloxy methylene group at δ 5.10 ppm . In contrast, the tert-butyl group in the pyridazinone derivative would likely show a singlet near δ 1.2–1.5 ppm. The target compound’s amino group (if protonated) may appear as a broad singlet in DMSO-d6, as seen in (δ 9.43 ppm for NH protons).
HPLC Retention Behavior :
- (Z)-1b has an HPLC retention time of 5.2 minutes under UV/PAD analysis , suggesting moderate polarity.
- The patent compound in elutes at 0.52 minutes under acidic conditions (SMD-TFA05), indicating high polarity due to its charged ammonium group. The target compound’s nitro and benzyloxymethyl groups would likely result in intermediate retention.
- Mass Spectrometry: The compound in shows an [M+H]+ ion at m/z 172.5, while pyridazinones with nitro groups (e.g., the target compound) would exhibit higher molecular weights (estimated >250 Da).
Reactivity and Functional Group Interactions
Biological Activity
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O3, with a molecular weight of approximately 248.25 g/mol. Its structure features a nitro group and an amino group that are likely involved in its biological interactions.
Synthesis
The synthesis of this compound generally involves the reaction of 5-nitropyridazin-3(2H)-one derivatives with benzyloxy methylating agents. The synthetic pathway typically includes:
- Formation of the pyridazine ring : Starting from appropriate precursors, the nitro group is introduced.
- Methylation : The benzyloxy group is added via nucleophilic substitution.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related nitro-pyridazine compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
The proposed mechanism for the antimicrobial activity involves:
- Inhibition of DNA synthesis : Nitro groups can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt DNA replication.
- Cell wall synthesis interference : Some derivatives have shown to inhibit enzymes involved in cell wall biosynthesis.
Study on Antimycobacterial Activity
A study evaluated a series of nitro-containing compounds against M. tuberculosis. Among these, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid. The selectivity towards bacterial cells over mammalian cells was also noted, indicating potential for therapeutic use .
| Compound | MIC (µM) | Selectivity Index |
|---|---|---|
| This compound | 3.0 | >10 |
| Isoniazid | 1.0 | 5 |
Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of related compounds on Vero and HepG2 cell lines. Results indicated that while these compounds effectively inhibited bacterial growth, they maintained high selectivity and low toxicity towards human cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
